1,2,3,4-Tetrahydroisoquinoline-3-carboxamide - 112794-29-3

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Catalog Number: EVT-1175373
CAS Number: 112794-29-3
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a core structure found in various organic compounds with applications in diverse scientific research areas. While not naturally occurring, it serves as a valuable scaffold in medicinal chemistry, particularly for developing compounds targeting the opioid receptors and as organocatalysts in asymmetric synthesis. [, , , , , , , , ]

Synthesis Analysis
  • Pictet-Spengler Reaction: This classic approach uses phenylalanine derivatives, typically protected as esters, reacted with aldehydes or ketones under acidic conditions. The reaction proceeds through cyclization and dehydration to form the tetrahydroisoquinoline ring. [, , ]
  • Solid-Phase Synthesis: This method employs solid-supported tyrosine esters in a Pictet-Spengler reaction, allowing for efficient parallel synthesis and easy purification. []
  • Amide Formation: The carboxylic acid functionality in 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be converted to amides using various coupling reagents, like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (4-DMAP), with the desired amine. [, , ]
  • N-Carboxylic Anhydride Ring Opening: This method utilizes the reaction of N-carboxylic anhydrides with tert-butylamine at low temperatures (-75 to -65 °C) in an inert solvent like toluene or THF to afford the desired carboxamide. []
Molecular Structure Analysis
  • N-Alkylation/Acylation: The secondary amine within the tetrahydroisoquinoline ring can be alkylated or acylated to introduce various substituents. This modification can modulate the compound's pharmacological properties, especially its interaction with opioid receptors. [, ]
  • Reductive Amination: This reaction allows for introducing alkyl groups at the carboxamide nitrogen. The reaction involves reacting the carboxamide with an aldehyde and a reducing agent, typically sodium cyanoborohydride or sodium triacetoxyborohydride. []
  • Hydrogenolysis: Benzyl protecting groups on the nitrogen atom can be removed using hydrogenolysis with palladium on carbon as a catalyst. []
  • Kappa Opioid Receptor Antagonism: Many derivatives act as potent and selective antagonists at the kappa opioid receptor. They bind to the receptor, preventing the binding and signaling of endogenous agonists like dynorphin. This antagonism has been implicated in potential therapeutic benefits for various conditions, including depression, anxiety, and substance abuse. [, , , , ]
  • c-Jun N-terminal Kinase (JNK) Activation: Some 1,2,3,4-tetrahydroisoquinoline-3-carboxamide kappa opioid receptor antagonists have been found to activate JNK1, potentially contributing to their long duration of action in vivo. This finding suggests a complex interplay between receptor antagonism and downstream signaling pathways. []
Physical and Chemical Properties Analysis
  • Solubility: Depending on the substituents, these compounds can exhibit varying solubility in organic solvents and aqueous solutions. []
  • Chirality: The presence of a chiral center at the 3-position of the tetrahydroisoquinoline ring results in stereoisomers. This chirality is crucial in determining pharmacological activity, as different enantiomers may exhibit distinct biological profiles. [, , , , ]
Applications
  • Drug Discovery: These compounds serve as crucial building blocks in developing novel therapeutics, specifically targeting the kappa opioid receptor for potential treatment of:
    • Pain: While not the primary focus, some derivatives may exhibit analgesic properties. []
    • Depression & Anxiety: Kappa opioid receptor antagonists have shown promise in preclinical models for treating mood disorders like depression and anxiety. [, ]
    • Substance Abuse: These antagonists are being investigated for their potential to reduce drug-seeking behavior and alleviate withdrawal symptoms associated with opioid, alcohol, nicotine, and cocaine addiction. [, ]
  • Organocatalysis: Certain derivatives, particularly those with chiral centers and specific substituents, have shown promise as organocatalysts in asymmetric aldol reactions. These reactions are essential for synthesizing chiral molecules, which are crucial in various fields, including pharmaceuticals and materials science. [, ]
Future Directions
  • Further Exploration of Kappa Opioid Receptor Antagonism: Continued research on 1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives with high potency and selectivity for the kappa opioid receptor is crucial for developing novel therapeutics for various conditions. This includes optimizing their pharmacological properties, understanding their long-term effects, and investigating potential applications beyond the currently explored areas. [, , , ]
  • Development of Novel Organocatalysts: Exploring the potential of these compounds as organocatalysts in a broader range of asymmetric reactions is an area of active interest. This includes investigating different structural modifications to optimize their catalytic activity, enantioselectivity, and substrate scope. [, ]
  • Elucidation of Structure-Activity Relationships: Detailed investigation into the structure-activity relationships of these compounds is essential for understanding the influence of specific structural features on their pharmacological activity and catalytic properties. This knowledge can guide the design and synthesis of more potent and selective compounds for various applications. [, ]

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

    Compound Description: JDTic is a potent and selective kappa-opioid receptor antagonist. It exhibits sub-nanomolar Ke values at the kappa receptor and demonstrates selectivity over mu and delta opioid receptors [, , ]. JDTic has been investigated for its potential in treating pain, stress, anxiety, and depression [].

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

    Compound Description: PDTic serves as a lead compound in the development of potent and selective kappa opioid receptor antagonists. It exhibits a Ke value of 6.80 nM at the kappa receptor and shows selectivity over mu and delta opioid receptors []. This compound holds promise for clinical development as a potential treatment for depression, anxiety, and substance abuse [].

(3R)-N-(1R)-1-(cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic)

    Compound Description: CDTic is a potent and selective kappa opioid receptor antagonist with a Ke value of 0.14 nM. It exhibits high selectivity for the kappa receptor over the mu and delta opioid receptors [, ]. This compound represents a promising starting point for developing new therapeutic agents targeting the kappa opioid receptor.

(3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

    Compound Description: This analogue of JDTic exhibits very high potency at the kappa receptor with a Ke value of 0.03 nM and shows significant selectivity over the mu and delta opioid receptors []. It is considered one of the most potent and selective kappa opioid receptor antagonists identified within its structural class.

(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-241)

    Compound Description: RTI-5989-241 is a selective kappa-opioid receptor antagonist with a long duration of action. This extended duration is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1 [].

N-(6-amino-1-(2,2-diphenylethylamino)-1-oxohexan-2-yl)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (VUF10661)

    Compound Description: VUF10661 acts as an agonist at the chemokine receptor CXCR3. It is used as a pharmacological tool to investigate the activation and modulation of this receptor [].

(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

    Compound Description: This compound is a key intermediate in synthesizing compounds with potent anti-HIV activity []. Its specific role and activity are not elaborated upon in the provided abstract.

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

    Compound Description: This compound is a synthetic precursor used in the synthesis of (3S)-N-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and (3S)-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide [].

(3S)-N-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

    Compound Description: This compound, along with its N-2-pyridyl counterpart, represents a novel type of organocatalyst proposed as an alternative to (S)-proline derivatives [, ]. These compounds demonstrate potential in enantioselective aldol reactions.

(3S)-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

    Compound Description: Similar to its N-phenyl analogue, this compound exhibits promising organocatalytic properties, particularly in asymmetric aldol reactions []. Further optimization is needed to explore its full potential in this area.

(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

    Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing its molecular conformation and packing arrangements in the solid state [].

N-(2,6-diisopropylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

    Compound Description: Similar to the N-benzyl derivative, this compound has been structurally characterized, providing valuable information about the molecular geometry and intermolecular interactions of this class of compounds [].

(S)-2-Benzyl-N-(2,6-diisopropylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

    Compound Description: This compound further expands on the structural diversity of the 1,2,3,4-tetrahydroisoquinoline-3-carboxamide family. Its crystal structure analysis provides insights into the conformational flexibility and intermolecular interactions influenced by the benzyl and 2,6-diisopropylphenyl substituents [].

(+)‐(3R)‐N‐Hydro­xy‐2‐[(S)‐ethoxy(4‐methoxy­phenyl)­phospho­ryl]‐1,2,3,4‐tetra­hydro­iso­quinoline‐3‐carbox­amide

    Compound Description: This compound represents one of two diastereomers of an aryl­phospho­namide hydro­xamate derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxamide []. It exhibits inhibitory activity against matrix metalloproteinases, a class of enzymes involved in various physiological and pathological processes.

Properties

CAS Number

112794-29-3

Product Name

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)

InChI Key

JFMNKDRNEZZRBW-UHFFFAOYSA-N

SMILES

C1C(NCC2=CC=CC=C21)C(=O)N

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.